molecular formula C22H46N4O3S2V B058336 Unii-85E1SB2uxo CAS No. 122575-28-4

Unii-85E1SB2uxo

Cat. No.: B058336
CAS No.: 122575-28-4
M. Wt: 529.7 g/mol
InChI Key: JOBIFMUBWMXUJJ-XFMZQWNHSA-L
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Description

UNII-85E1SB2UXO, identified by its CAS number 86-55-5, is a naphthalene-derived carboxylic acid with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol. It is also known as naphthalene-1-carboxylic acid and exhibits high molecular polarity and moderate solubility in aqueous solutions (0.0745 mg/mL) . Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): 2.4 (consensus value)
  • Log S (ESOL solubility): -3.36
  • BBB permeability: Yes
  • Synthetic accessibility score: 1.0 (indicating straightforward synthesis)

The compound is synthesized via methods involving cesium carbonate, silica gel, and dichloromethane under reflux conditions, achieving yields up to 86% .

Properties

CAS No.

122575-28-4

Molecular Formula

C22H46N4O3S2V

Molecular Weight

529.7 g/mol

IUPAC Name

(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+)

InChI

InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1

InChI Key

JOBIFMUBWMXUJJ-XFMZQWNHSA-L

SMILES

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2]

Isomeric SMILES

CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2]

Canonical SMILES

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2]

Origin of Product

United States

Comparison with Similar Compounds

Naphthalene-2-Carboxylic Acid (CAS 93-09-4)

Structural Similarities:

  • Both compounds share the naphthalene backbone and a carboxylic acid functional group.
  • Molecular formula: C₁₁H₈O₂ (identical to UNII-85E1SB2UXO).

Key Differences:

Property This compound (1-Carboxylic Acid) Naphthalene-2-Carboxylic Acid
Log Po/w 2.4 2.8
Solubility (mg/mL) 0.0745 0.098
Synthetic Yield 86% 78%
CYP Inhibition None Moderate

The positional isomerism of the carboxylic acid group on the naphthalene ring leads to differences in hydrophobicity and metabolic interactions. The 1-carboxylic acid isomer (this compound) exhibits lower Log P and solubility, suggesting reduced lipid membrane permeability compared to the 2-carboxylic acid derivative .

Benzoic Acid (CAS 65-85-0)

Functional Similarities:

  • Both are aromatic carboxylic acids with applications in preservatives and intermediate synthesis.

Key Differences:

Property This compound Benzoic Acid
Molecular Weight 172.18 g/mol 122.12 g/mol
Log Po/w 2.4 1.87
Solubility (mg/mL) 0.0745 3.4
Synthetic Complexity Moderate Simple (direct oxidation)

Comparison with Functionally Similar Compounds

1-Naphthoic Acid (CAS 86-48-6)

Functional Similarities:

  • Used as a ligand in coordination chemistry and fluorescence materials.

Key Differences:

Property This compound 1-Naphthoic Acid
Fluorescence Yield Low High
Metal Binding Weak Strong (e.g., Eu³⁺ complexes)
Thermal Stability <200°C >250°C

This compound lacks the strong luminescent properties of 1-naphthoic acid due to differences in electronic transitions and metal-ion coordination efficiency .

Critical Analysis of Research Limitations

Available data on this compound are primarily derived from computational predictions (e.g., Log P, solubility) and small-scale synthesis studies . Direct experimental comparisons with analogs like naphthalene-2-carboxylic acid are sparse, and biological activity data (e.g., toxicity, efficacy) are absent. Further studies are needed to validate its industrial applicability and optimize synthetic protocols.

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